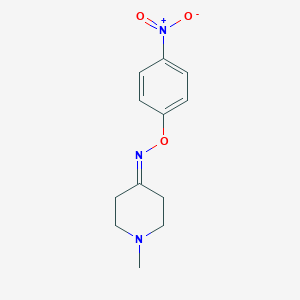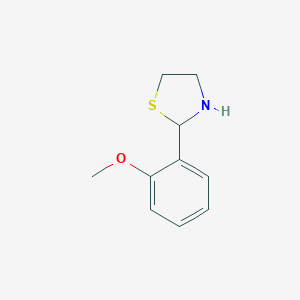
2-(2-Methoxyphenyl)thiazolidin
Übersicht
Beschreibung
2-(2-Methoxyphenyl)thiazolidine is a compound with the molecular formula C10H13NOS . It’s a derivative of thiazolidine, a five-membered heterocyclic compound with sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine derivatives, including 2-(2-Methoxyphenyl)thiazolidine, can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenyl)thiazolidine includes a five-membered thiazolidine ring attached to a methoxyphenyl group . The presence of sulfur in the ring enhances the compound’s pharmacological properties .Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions. For instance, they can react with 1,2-aminothiols and aldehydes to form a thiazolidine product that remains stable and does not require any catalyst .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie Penicillinaktivität
Der Thiazolidinring ist ein entscheidender Bestandteil von Penicillin, wo er den aktiven Teil des Antibiotikums darstellt. Die Verbindung 2-(2-Methoxyphenyl)thiazolidin könnte aufgrund des Vorhandenseins dieser Ringstruktur eine ähnliche medizinische Bedeutung haben .
Antibakterielle Aktivität
Thiazolidinderivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Zum Beispiel wurden sie auf ihre Aktivität gegen Bakterien und Pilze untersucht, einschließlich resistenter Stämme wie Methicillin-resistentem S. aureus . Es ist plausibel, dass This compound auch für solche Aktivitäten untersucht werden könnte.
Synthese neuer Verbindungen
Thiazolidine dienen als Zwischenprodukte bei der Synthese komplexerer Moleküle. Zum Beispiel können sie mit anderen Verbindungen reagieren, um neue Strukturen mit potenziellen biologischen Anwendungen zu erzeugen .
Biologische Anwendungen
Der Syntheseprozess von Thiazolidinonen, die eng mit Thiazolidinen verwandt sind, deutet auf potenzielle biologische Anwendungen hin. Diese Verbindungen können in einem zweistufigen Prozess unter Verwendung von Aminen und Isothiocyanaten synthetisiert werden, was zu verschiedenen biologischen Anwendungen führt .
Wirkmechanismus
Target of Action
Thiazolidine derivatives, which include 2-(2-methoxyphenyl)thiazolidine, have been found to exhibit diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds likely interact with a variety of molecular targets.
Mode of Action
Thiazolidinediones, a class of compounds containing a thiazolidine ring, act by activating peroxisome proliferator-activated receptors (ppars), specifically pparγ . This activation leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation
Biochemical Pathways
Thiazolidinediones, which may share similar properties with 2-(2-methoxyphenyl)thiazolidine, are known to affect the insulin signaling pathway . They increase insulin sensitivity in adipose tissue, muscle, and to a lesser extent, the liver, leading to increased glucose utilization and decreased glucose production .
Pharmacokinetics
Thiazolidine derivatives have been reported to have improved selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives have been reported to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . These effects suggest that 2-(2-Methoxyphenyl)thiazolidine may have similar impacts at the molecular and cellular level.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPJOKSJGDFDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961209 | |
| Record name | 2-(2-Methoxyphenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40790-78-1 | |
| Record name | Thiazolidine, 2-(o-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040790781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxyphenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



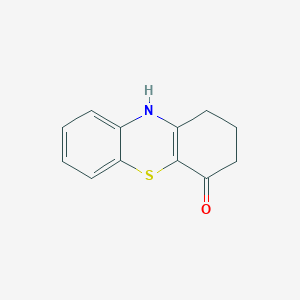
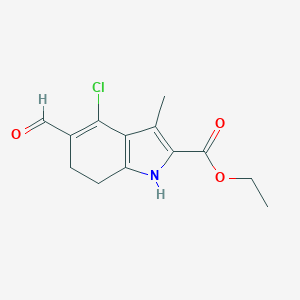

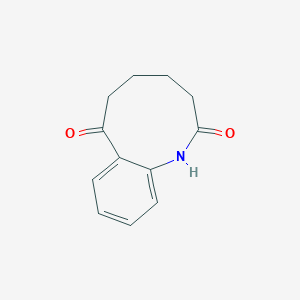

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)


![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
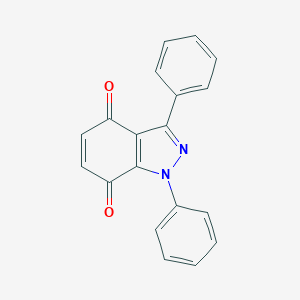
![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)

